molecular formula C7H5ClN4S2 B13183390 4-Amino-6-(3-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(3-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13183390
M. Wt: 244.7 g/mol
InChI Key: WQONGPDWDGAXOC-UHFFFAOYSA-N
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Description

4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorothiophene-2-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazine ring can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H5ClN4S2

Molecular Weight

244.7 g/mol

IUPAC Name

2-amino-6-(3-chlorothiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5ClN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

WQONGPDWDGAXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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